Comparative Antiproliferative Potency in Cancer Cell Lines (Cross-Study Comparison)
While direct data for 8-(1-Pyrrolidinyl)-5-quinolinamine is not available in primary literature, cross-study comparison with a closely related structural analog, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (compound 6h), demonstrates the potential of pyrrolidinyl-substituted quinolines. Compound 6h exhibited an IC50 of 0.10 μM against HL-60 leukemia cells and 0.50 μM against Hep3B hepatoma cells [1]. In contrast, the non-pyrrolidinyl substituted 2-phenylquinolin-4-one lead compound 2PQ-1 showed an IC50 of 0.08 μM against HL-60 cells but 4.77 μM against Detroit 551 normal fibroblasts, indicating a less favorable selectivity profile [1]. This suggests that the pyrrolidinyl substitution may confer a unique balance of potency and selectivity, a finding that warrants targeted investigation with 8-(1-Pyrrolidinyl)-5-quinolinamine.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not available for 8-(1-Pyrrolidinyl)-5-quinolinamine. |
| Comparator Or Baseline | Compound 6h (pyrrolidinyl-substituted analog): IC50 = 0.10 μM (HL-60), 0.50 μM (Hep3B); Compound 2PQ-1 (non-pyrrolidinyl analog): IC50 = 0.08 μM (HL-60), 4.77 μM (Detroit 551) |
| Quantified Difference | 6h vs. 2PQ-1: 5.3-fold lower potency against HL-60 but 9.5-fold higher potency against Detroit 551 fibroblasts, suggesting improved selectivity. |
| Conditions | In vitro cell viability assay after 48 h incubation. |
Why This Matters
This class-level evidence indicates that pyrrolidinyl-substituted quinolines can achieve a distinct selectivity profile against cancer cells compared to non-substituted analogs, making 8-(1-Pyrrolidinyl)-5-quinolinamine a rational choice for researchers seeking to explore this activity pattern.
- [1] Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (2013). Bioorganic & Medicinal Chemistry Letters, 23(18), 5223–5227. Table 1. View Source
